2'-Deoxyadenosine-5'-carboxylic acid
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Overview
Description
2’-Deoxyadenosine-5’-carboxylic acid is a derivative of deoxyadenosine, one of the four nucleosides that make up DNA. This compound is characterized by the presence of a carboxylic acid group at the 5’ position of the deoxyribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-5’-carboxylic acid typically involves the modification of deoxyadenosine. One common method includes the oxidation of the 5’-hydroxyl group to a carboxylic acid. This can be achieved using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-5’-carboxylic acid may involve biotechnological approaches, such as the use of recombinant Escherichia coli strains engineered to overexpress specific enzymes. These strains can convert thymidine and adenine into 2’-deoxyadenosine, which is then further oxidized to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyadenosine-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
2’-Deoxyadenosine-5’-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-5’-carboxylic acid involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
2’-Deoxyadenosine: The parent compound, which lacks the carboxylic acid group at the 5’ position.
2’-Fluoro-2’-deoxyadenosine: A fluorinated analog with enhanced stability and antiviral activity.
8,5’-Cyclo-2’-deoxyadenosine: A cyclic analog used as a biomarker for DNA damage.
Uniqueness: 2’-Deoxyadenosine-5’-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This modification allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research and drug development .
Properties
Molecular Formula |
C11H13N5O5 |
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Molecular Weight |
295.25 g/mol |
IUPAC Name |
2-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13N5O5/c12-9-6-10(14-2-13-9)16(3-15-6)5-1-4(17)8(21-5)7(18)11(19)20/h2-5,7-8,17-18H,1H2,(H,19,20)(H2,12,13,14) |
InChI Key |
MXVAUNDRCBRLND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O |
Origin of Product |
United States |
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